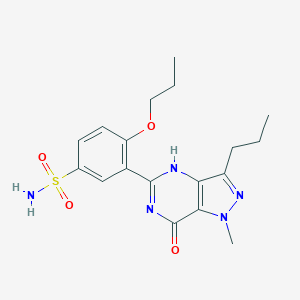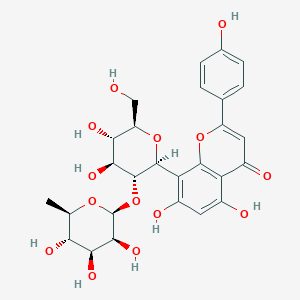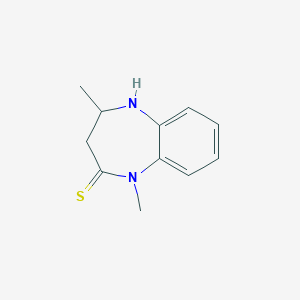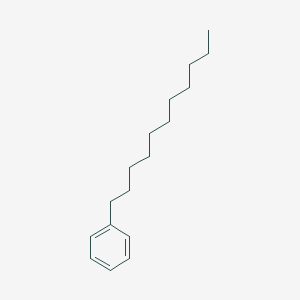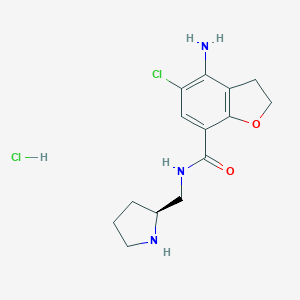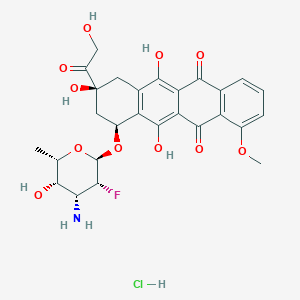
7(O)-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)adriamycinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7(O)-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)adriamycinone, commonly referred to as AD 32, is a synthetic anthracycline antibiotic that has shown promising results in scientific research applications. AD 32 is a derivative of the well-known chemotherapy drug, doxorubicin. However, AD 32 has been modified to reduce its toxicity and improve its efficacy, making it a potential candidate for cancer treatment.
作用機序
AD 32 exerts its anticancer effects through multiple mechanisms. It intercalates into DNA, inhibiting DNA replication and transcription, leading to cell cycle arrest and apoptosis. AD 32 also generates reactive oxygen species, leading to oxidative stress and further inducing apoptosis.
生化学的および生理学的効果
AD 32 has been shown to have minimal cardiotoxicity, a significant concern with anthracycline antibiotics. It also has a low potential for causing myelosuppression, a common side effect of chemotherapy drugs. AD 32 has been shown to be well-tolerated in animal studies, with no significant adverse effects.
実験室実験の利点と制限
AD 32 has several advantages for lab experiments. It is stable in solution, making it easy to handle and store. It also has a long half-life, allowing for prolonged exposure to cancer cells. However, AD 32 is not readily available commercially, and its synthesis is complex and time-consuming.
将来の方向性
There are several potential future directions for AD 32 research. One area of interest is the development of AD 32 derivatives that further improve its efficacy and reduce toxicity. Another potential direction is the investigation of AD 32 in combination with other chemotherapy drugs to enhance its anticancer effects. Additionally, AD 32 could potentially be used in combination with immunotherapy to improve the overall response rate in cancer treatment.
合成法
AD 32 is synthesized through a multi-step process that involves the modification of doxorubicin. The process includes the protection of the doxorubicin molecule, followed by the introduction of the fluorine atom and the amino group. The final step involves the deprotection of the molecule to obtain AD 32.
科学的研究の応用
AD 32 has been extensively studied in scientific research applications. It has been shown to have potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. AD 32 has also been shown to overcome drug resistance, a significant challenge in cancer treatment.
特性
CAS番号 |
119288-23-2 |
|---|---|
製品名 |
7(O)-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)adriamycinone |
分子式 |
C27H29ClFNO11 |
分子量 |
598 g/mol |
IUPAC名 |
(7S,9S)-7-[(2R,3R,4R,5S,6S)-4-amino-3-fluoro-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C27H28FNO11.ClH/c1-9-21(32)20(29)19(28)26(39-9)40-13-7-27(37,14(31)8-30)6-11-16(13)25(36)18-17(23(11)34)22(33)10-4-3-5-12(38-2)15(10)24(18)35;/h3-5,9,13,19-21,26,30,32,34,36-37H,6-8,29H2,1-2H3;1H/t9-,13-,19+,20-,21+,26-,27-;/m0./s1 |
InChIキー |
LVKDCZXXBAOPQZ-KFDLDNLPSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)F)N)O.Cl |
SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)F)N)O.Cl |
正規SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)F)N)O.Cl |
その他のCAS番号 |
119288-23-2 |
同義語 |
7(O)-(3-amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranosyl)adriamycinone 7(O)-(3-amino-2,3,6-trideoxy-2-fluorotalopyranosyl)adriamycinone 7-ATFTA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



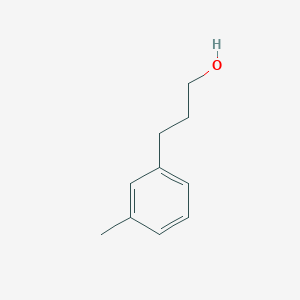
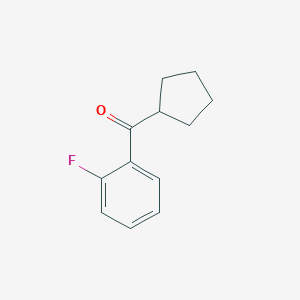
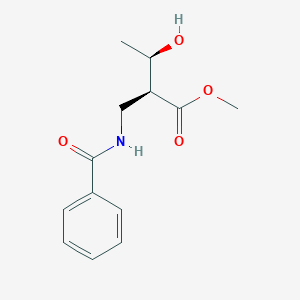
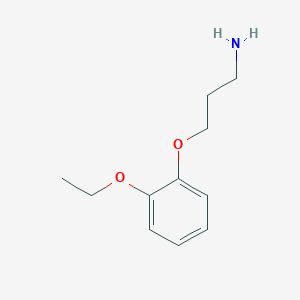
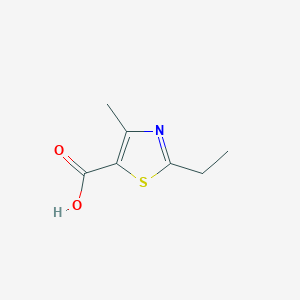
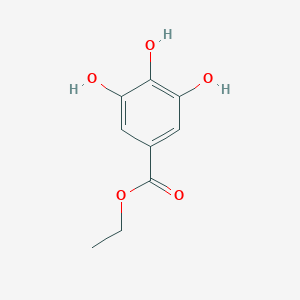
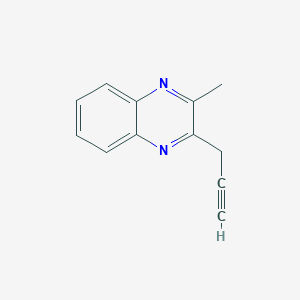
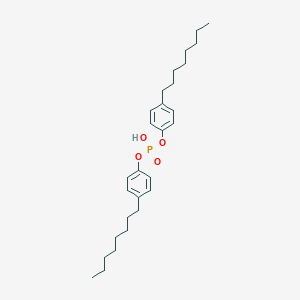
![Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl-](/img/structure/B49541.png)
